molecular formula C18H26N2O2S B5991221 N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide

Cat. No.: B5991221
M. Wt: 334.5 g/mol
InChI Key: NRWFFXLXDWVUOV-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving the piperidine and thiophene moieties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide is unique due to the presence of both a cyclopropyl group and a thiophene ring, which are not commonly found together in similar compounds. This unique combination of structural features may confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-17(19-15-6-7-15)9-5-14-3-1-11-20(13-14)18(22)10-8-16-4-2-12-23-16/h2,4,12,14-15H,1,3,5-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWFFXLXDWVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=CS2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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